2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
Description
This compound belongs to the benzothiazole-derived class of molecules, characterized by a 5,6-dimethyl-substituted benzothiazole core linked to a phenylethyl acetate group via an amino-oxo bridge.
Properties
IUPAC Name |
[2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-9-15-16(10-12(11)2)25-19(20-15)21-18(23)17(24-13(3)22)14-7-5-4-6-8-14/h4-10,17H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOOXJZPONSHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C(C3=CC=CC=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with acyl chlorides under acidic conditions . The resulting benzothiazole derivative is then subjected to further functionalization to introduce the dimethyl groups at positions 5 and 6.
The next step involves the formation of the amide bond between the benzothiazole derivative and the phenylacetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Finally, the acetate ester is introduced through esterification with acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Moieties
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[...]nicotinamides ()
- Key Differences: The target compound features a 5,6-dimethyl substitution on the benzothiazole ring, whereas derivatives have a 6-methyl substituent. The phenylethyl acetate group in the target compound replaces the nicotinamide-thiazolidinone hybrid structure in analogs.
- Biological Activity: compounds exhibit antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with some matching standard drugs.
Thiazolo-Triazole Derivatives ( and )
- Key Differences: and compounds incorporate a thiazolo-triazole core fused with indole or benzothiazole systems, contrasting with the simpler benzothiazole-amino-oxo backbone of the target compound. The molecular weight of the compound (446.48 g/mol) exceeds that of the target compound (~380–400 g/mol, estimated), which may impact solubility and pharmacokinetics .
Physicochemical Properties
Biological Activity
The compound 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate is part of a class of benzothiazole derivatives that have garnered interest due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a benzothiazole moiety, which is known for its biological significance. The presence of the dimethyl substitution on the benzothiazole ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 344.39 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified in available literature |
| Solubility | Variable depending on solvent |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. The compound has shown promising results against various bacterial and fungal strains.
Case Studies
-
Antibacterial Evaluation :
- A study evaluated several benzothiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a Minimum Inhibitory Concentration (MIC) in the range of 10.7–21.4 μmol/mL against selected pathogens, indicating significant antibacterial properties .
- Antifungal Activity :
The mechanism by which benzothiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis. The structural features of these compounds allow them to penetrate bacterial membranes effectively.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been explored extensively. Modifications on the benzothiazole ring and substitutions can significantly affect antimicrobial efficacy:
- Dimethyl Substitution : Enhances lipophilicity and may improve cell membrane penetration.
- Amino Group : Plays a critical role in binding to target sites within microbial cells.
Summary of Findings
The biological activity of This compound is characterized by:
- Significant Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
- Potential Therapeutic Applications : May serve as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling benzothiazole derivatives with phenylacetate precursors. A reflux method using chloromethane under controlled conditions (4 hours, monitored via TLC) is effective for esterification steps . For analogous compounds, imidazole intermediates (e.g., 1-(1-adamantylacetyl)-1H-imidazole) have been used to facilitate amide bond formation, requiring reflux in chloroform for 6 hours . Optimization includes adjusting solvent polarity (ethanol or DMF), temperature (80–100°C), and stoichiometric ratios to improve yields.
Q. What spectroscopic methods are recommended for structural characterization?
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.0–7.7 ppm, methyl groups at δ 1.5–2.0 ppm) and coupling constants to confirm substitution patterns .
- IR : Look for key stretches: C=O (1660–1680 cm⁻¹), N–H (3170–3200 cm⁻¹), and S–C=N (1260–1280 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related benzothiazole-acetamide derivatives .
Q. How does solubility impact experimental design for biological assays?
Solubility varies with solvent polarity:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | >50 | In vitro |
| Ethanol | 10–20 | Recrystallization |
| Chloroform | 5–10 | Synthesis |
| Adjust co-solvents (e.g., 0.1% Tween-80 in PBS) for in vivo studies to avoid precipitation . |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours). For example, anti-inflammatory activity may require LPS-induced models, while cytotoxicity assays need MTT normalization .
Q. What strategies are effective for studying interactions with biological targets?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or EGFR kinases) to predict binding affinities. Focus on hydrophobic pockets accommodating the benzothiazole ring .
- SPR spectroscopy : Immobilize target proteins on CM5 chips to measure real-time binding kinetics (KD values in µM–nM range) .
- Mutagenesis assays : Validate binding sites by introducing point mutations (e.g., Ser530 in COX-2) and comparing inhibition profiles .
Q. How can environmental fate and ecotoxicological risks be assessed?
Adopt OECD guidelines for:
- Biodegradation : Use activated sludge models to measure half-life (t₁/₂) in aerobic conditions .
- Bioaccumulation : Calculate logP values (estimated 3.2–3.8 via ChemDraw) to predict lipid membrane penetration .
- Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
Comparative Analysis of Structural Analogues
| Compound Name | Key Structural Differences | Biological Activity |
|---|---|---|
| 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)... | Trimethoxy substitution | Anticancer (IC₅₀: 8 µM) |
| Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-yl)amino)(oxo)acetate | Adamantyl group | Anti-inflammatory (COX-2 inhibition) |
| 2-(4-Bromophenyl) derivatives | Bromine substituent | Enhanced kinase inhibition |
Methodological Challenges in Data Reproducibility
- Synthetic variability : Minor impurities (e.g., <5% unreacted starting material) can skew bioassay results. Use column chromatography (silica gel, hexane/EtOAc) for purification .
- Crystallization issues : Recrystallize from ethanol/water (8:2) to avoid polymorphic forms affecting solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
